5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a propyl group at the 1st position of the benzo[d][1,2,3]triazole ring. Benzo[d][1,2,3]triazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-propyl-1H-benzo[d][1,2,3]triazole.
Bromination: The bromination of 1-propyl-1H-benzo[d][1,2,3]triazole is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., potassium carbonate) and solvents (e.g., toluene or DMF) at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d][1,2,3]triazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with different functional groups.
Coupling Reactions: Formation of biaryl or diaryl derivatives with extended conjugation.
Scientific Research Applications
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole
- 5-Bromo-1-butyl-1H-benzo[d][1,2,3]triazole
Comparison and Uniqueness
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the propyl group at the 1st position provides a balance between hydrophobicity and steric effects, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1-propylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3 |
InChI Key |
VKACUXHVFASHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)N=N1 |
Origin of Product |
United States |
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